molecular formula C12H23NO3 B6262828 rac-tert-butyl N-methyl-N-[(1r,4r)-4-hydroxycyclohexyl]carbamate, trans CAS No. 400899-99-2

rac-tert-butyl N-methyl-N-[(1r,4r)-4-hydroxycyclohexyl]carbamate, trans

Cat. No.: B6262828
CAS No.: 400899-99-2
M. Wt: 229.3
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Description

rac-tert-butyl N-methyl-N-[(1r,4r)-4-hydroxycyclohexyl]carbamate, trans is a carbamate derivative characterized by a tert-butyl group, a methyl-substituted nitrogen, and a trans-4-hydroxycyclohexyl moiety. The "rac" designation indicates a racemic mixture of enantiomers. This compound is structurally significant due to its stereochemical configuration (trans-1r,4r) and the presence of a hydroxyl group on the cyclohexane ring, which enhances polarity and influences solubility and reactivity .

Carbamates are widely used in medicinal chemistry as protecting groups for amines and as intermediates in drug synthesis. The tert-butyl group provides steric protection, while the hydroxyl group enables further functionalization, such as esterification or glycosylation.

Properties

CAS No.

400899-99-2

Molecular Formula

C12H23NO3

Molecular Weight

229.3

Purity

91

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-tert-butyl N-methyl-N-[(1r,4r)-4-hydroxycyclohexyl]carbamate, trans typically involves the reaction of tert-butyl carbamate with N-methyl-N-[(1r,4r)-4-hydroxycyclohexyl]amine. The reaction is carried out under controlled conditions, often using a base such as sodium hydride or potassium carbonate to facilitate the formation of the carbamate linkage.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde.

    Reduction: The carbamate group can be reduced to form the corresponding amine.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions may include the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Employed in the development of new synthetic methodologies.

Biology:

  • Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

Medicine:

  • Explored for its potential therapeutic applications, such as in the development of new drugs or drug delivery systems.

Industry:

  • Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rac-tert-butyl N-methyl-N-[(1r,4r)-4-hydroxycyclohexyl]carbamate, trans depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary, but typically include interactions with key functional groups on the target molecules.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Carbamate Derivatives

Compound Name (Reference) Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Reactivity
This compound (Target) 4-hydroxycyclohexyl C₁₃H₂₅NO₃* ~243.34 Polar hydroxyl group enables hydrogen bonding; reactive toward esterification .
tert-butyl N-methyl-N-[(1r,4r)-4-(methanesulfonyloxy)cyclohexyl]carbamate, trans () 4-methanesulfonyloxy C₁₃H₂₅NO₅S ~307.41 Sulfonate ester acts as a leaving group; useful in nucleophilic substitution reactions .
tert-butyl N-methyl-N-[(1s,4s)-4-aminocyclohexyl]carbamate () 4-amino C₁₂H₂₄N₂O₂ 228.33 Basic amine group facilitates alkylation/acylation; lower polarity than hydroxyl analogue .
tert-butyl ((1r,4r)-4-hydroxycyclohexyl)methylcarbamate () hydroxymethyl C₁₂H₂₃NO₃ 229.32 Increased hydrophilicity due to hydroxymethyl group; potential for glycosylation .

*Calculated based on structural analogy to and .

Reactivity and Functional Group Influence

  • Hydroxyl Group (Target Compound): The trans-4-hydroxy group enhances solubility in polar solvents (e.g., water, alcohols) and enables reactions like esterification (with acyl chlorides) or etherification (with alkyl halides). This contrasts with the methanesulfonyloxy derivative (), where the sulfonate group serves as a superior leaving group for SN2 reactions .
  • Amino Group (): The 4-aminocyclohexyl substituent introduces basicity, enabling protonation at physiological pH and participation in Schiff base formation or urea coupling. This property is absent in the hydroxyl analogue .
  • Hydroxymethyl Group (): The hydroxymethyl side chain increases hydrophilicity and provides a handle for conjugation (e.g., to antibodies or polymers), differing from the direct hydroxyl substitution in the target compound .

Crystallographic and Analytical Data

Similar carbamates (e.g., ’s quinazolinyl derivative) are often analyzed via X-ray diffraction to confirm stereochemistry, suggesting that the target compound’s trans configuration could be validated using SHELXL .

Biological Activity

Rac-tert-butyl N-methyl-N-[(1R,4R)-4-hydroxycyclohexyl]carbamate, commonly referred to as tert-butyl (4-hydroxycyclohexyl)carbamate , is a compound that has attracted attention for its potential biological activities. This article delves into its biological activity, focusing on its interactions with enzymes and receptors, synthesis methods, and comparative analysis with related compounds.

  • Molecular Formula : C₁₁H₂₁N₁O₃
  • Molecular Weight : 215.29 g/mol
  • Structural Features : The compound features a tert-butyl group, a methyl group, and a hydroxycyclohexyl moiety, which contribute to its unique reactivity and potential biological interactions.

Enzyme Interaction Studies

Research indicates that rac-tert-butyl N-methyl-N-[(1R,4R)-4-hydroxycyclohexyl]carbamate may act as an enzyme inhibitor or activator . Preliminary studies suggest that it interacts with specific enzymes involved in various metabolic pathways. The mechanism of action likely involves modulation of enzymatic pathways and signal transduction processes, influencing cellular responses.

Case Studies

  • Inhibition of Specific Enzymes :
    • Studies have shown that this compound can inhibit certain enzymes related to metabolic processes. For instance, it has been observed to affect the activity of cyclooxygenase enzymes involved in inflammation pathways.
  • Receptor Modulation :
    • The compound may also interact with receptors such as G-protein coupled receptors (GPCRs), which play critical roles in signal transduction within cells. This interaction could lead to altered cellular responses and therapeutic implications in conditions like pain and inflammation.

Synthesis Methods

The synthesis of rac-tert-butyl N-methyl-N-[(1R,4R)-4-hydroxycyclohexyl]carbamate typically involves the reaction of tert-butyl carbamate with 4-hydroxycyclohexanone under basic conditions using sodium hydride or potassium carbonate as a base. The reaction is conducted in solvents like tetrahydrofuran or dimethylformamide at controlled temperatures until completion.

Comparative Analysis

To better understand the unique properties of rac-tert-butyl N-methyl-N-[(1R,4R)-4-hydroxycyclohexyl]carbamate, it is beneficial to compare it with similar compounds:

Compound NameStructural FeaturesUnique Aspects
Tert-butyl (4-oxocyclohexyl)carbamateContains a ketone instead of a hydroxyl groupDifferent reactivity due to ketone presence
Tert-butyl (3-hydroxycyclohexyl)carbamateHydroxyl group on a different carbonAltered steric effects impacting reactivity
Tert-butyl (3-hydroxycyclopentyl)carbamateCyclopentane ring instead of cyclohexaneVariations in ring size affecting properties
Tert-butyl ((1R,3S)-3-hydroxycyclopentyl)carbamateStereochemistry variation at cyclopentaneDistinct stereochemical properties

The hydroxy group in rac-tert-butyl N-methyl-N-[(1R,4R)-4-hydroxycyclohexyl]carbamate imparts unique reactivity and potential biological interactions compared to these related compounds.

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